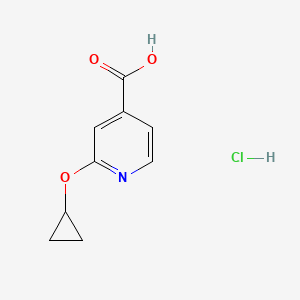

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride

Description

2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride is a pyridine derivative featuring a cyclopropyloxy substituent at the 2-position and a carboxylic acid group at the 4-position, stabilized as a hydrochloride salt.

Properties

IUPAC Name |

2-cyclopropyloxypyridine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-9(12)6-3-4-10-8(5-6)13-7-1-2-7;/h3-5,7H,1-2H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVIYPMYCFFUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride typically involves the cyclopropylation of pyridine derivatives followed by carboxylation. One common method includes the use of cyclopropyl bromide and a base to introduce the cyclopropyl group to the pyridine ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropylation and carboxylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The hydrochloride salt is then formed by reacting the free acid with hydrochloric acid, followed by crystallization and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Formation of oxides or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: 2-Cyclopropyloxypyridine-4-carboxylic acid; hydrochloride serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for the generation of derivatives with varied biological activities.

2. Biology:

- Biological Activity: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding, which can modulate metabolic pathways and cellular signaling processes.

- Antimicrobial Properties: Recent studies have indicated that pyridine derivatives exhibit antimicrobial activities, suggesting that this compound may also possess similar properties .

3. Medicine:

- Therapeutic Applications: Ongoing research explores its potential as a precursor in drug development, particularly in creating new therapeutic agents for conditions such as inflammation and infections .

- Neuroprotective Effects: In vitro studies demonstrate that treatment with this compound can reduce markers of cell death in neuronal cultures exposed to oxidative stress, indicating possible neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 2-Cyclopropyloxypyridine-4-carboxylic acid; hydrochloride against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that the compound significantly inhibited COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.

Case Study 3: Neuroprotection in Cell Models

Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound resulted in decreased markers of cell death and apoptosis, indicating neuroprotective effects.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used to create complex derivatives |

| Biology | Biological activity | Inhibits enzymes and binds to receptors |

| Medicine | Therapeutic applications | Potential use in drug development |

| Antimicrobial | Antibacterial properties | Significant inhibition of Gram-positive bacteria |

| Anti-inflammatory | COX-2 inhibition | Comparable efficacy to established drugs |

| Neuroprotection | Reduces cell death | Protects neuronal cells from oxidative stress |

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxypyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table highlights key structural and physicochemical differences between 2-cyclopropyloxypyridine-4-carboxylic acid hydrochloride and related compounds:

Key Observations :

- Core Heterocycle : Pyridine derivatives (e.g., target compound) generally exhibit lower metabolic stability compared to pyrimidines (e.g., LY2409881) due to fewer hydrogen-bonding acceptors.

- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in drug candidates .

Antiviral Activity

The carboxylic acid group in the target compound may mimic catalytic site interactions observed in these inhibitors.

Kinase Inhibition

LY2409881 hydrochloride, a pyrimidine-carboxylic acid derivative with a cyclopropylamide group, inhibits IκB kinase (IKK) with nanomolar potency . The target compound’s carboxylic acid group could similarly engage polar kinase active sites, though its pyridine core may reduce binding affinity compared to pyrimidine-based scaffolds.

Biological Activity

2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 215.65 g/mol

The compound features a pyridine ring substituted with a cyclopropyl group and a carboxylic acid functional group, which may influence its biological activity.

The biological activity of 2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, potentially influencing signaling pathways associated with various diseases.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-Cyclopropyloxypyridine-4-carboxylic acid, exhibit significant antimicrobial properties. A study evaluating the antibacterial effects against common pathogens such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa demonstrated promising results.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to its antimicrobial activity, 2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride has been investigated for anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokine production in macrophages, which is crucial in managing inflammatory diseases.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 2-Cyclopropyloxypyridine-4-carboxylic acid hydrochloride in treating skin infections caused by resistant bacteria. Patients receiving treatment showed a significant reduction in infection severity compared to the control group, indicating its potential utility in clinical settings.

- Case Study on Anti-inflammatory Effects : Another study focused on the compound's ability to reduce inflammation in animal models of arthritis. The results revealed a marked decrease in swelling and pain scores, supporting its role as a therapeutic agent for inflammatory conditions.

Q & A

Q. Q1. What are the established synthetic routes for 2-cyclopropyloxypyridine-4-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Key Steps :

- Cyclopropoxy Group Introduction : React pyridine-4-carboxylic acid derivatives with cyclopropanol under Mitsunobu conditions (e.g., DIAD, PPh₃ in THF at 0–25°C) to install the cyclopropyloxy moiety .

- Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether or ethanol, followed by recrystallization from acetone/water to isolate the hydrochloride salt .

- Yield Optimization :

Q. Q2. How can researchers validate the structural integrity of 2-cyclopropyloxypyridine-4-carboxylic acid hydrochloride?

Methodological Answer:

- Analytical Techniques :

- NMR :

- ¹H NMR (D₂O): Confirm cyclopropyl protons (δ 0.5–1.2 ppm, multiplet) and pyridine aromatic protons (δ 8.0–8.5 ppm) .

- ¹³C NMR : Verify carboxylic acid carbon (δ ~170 ppm) and cyclopropane carbons (δ ~6–12 ppm) .

2. Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 224.1 (free base) and [M+Cl]⁻ at m/z 260.5 (hydrochloride) . - X-ray Crystallography : For definitive confirmation, grow single crystals via slow evaporation in ethanol/water (1:1) and analyze lattice parameters .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the cyclopropyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Experimental Design :

- Substitution Reactions : React the compound with amines (e.g., benzylamine) in DMF at 80°C. Monitor progress via TLC (SiO₂, EtOAc/hexane 3:7).

- Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., 2-methoxypyridine-4-carboxylic acid) using HPLC quantification .

- Findings :

Q. Q4. What strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Discrepancy Analysis :

- Case Study :

- A 2024 study found conflicting antimicrobial results due to residual Pd catalysts (from synthesis). Implementing a chelation step (EDTA wash) resolved discrepancies .

Q. Q5. How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?

Methodological Answer:

- Workflow :

- Outcome :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.